3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol
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Overview
Description
3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an amino group, as well as a furan ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Synthesis of 5-chloropyrimidine-2-amine: This can be achieved by chlorination of pyrimidine-2-amine using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the furan ring: The furan ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling of the pyrimidine and furan rings: This step involves the formation of a carbon-nitrogen bond between the amino group of the pyrimidine and the furan ring. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Reduction of the intermediate: The final step involves the reduction of the intermediate compound to form the desired product. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the compound into alcohols or amines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, sodium methoxide, or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidine-2-amine: A precursor in the synthesis of the target compound, it shares the pyrimidine core structure.
2,5-Dimethylfuran: Another precursor, it shares the furan ring structure.
Rilpivirine: A compound with a similar pyrimidine structure, used as an antiretroviral drug.
Uniqueness
3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol is unique due to the combination of its pyrimidine and furan rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
3-[(5-chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-8-5-11(9(2)19-8)12(18)3-4-15-13-16-6-10(14)7-17-13/h5-7,12,18H,3-4H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKPKQAWPLKBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC2=NC=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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